Cell Viability Equivalence of p-Acetylphenylalanine to L-Phenylalanine in Primary Rat Hepatocytes (0.1–1000 μM Range)
In a direct head-to-head comparison, the unnatural amino acid p-acetylphenylalanine (pAcF) exhibits a cell viability profile statistically equivalent to that of the natural amino acid L-phenylalanine. This was quantified in primary male rat hepatocytes across a concentration gradient from 0.1 to 1000 μM, demonstrating no significant difference in cell viability [1]. This safety profile equivalence is a critical differentiation point when selecting a ketone-bearing unnatural amino acid for in vivo applications, as it suggests minimal perturbation to cellular homeostasis compared to native substrates.
| Evidence Dimension | Cell viability |
|---|---|
| Target Compound Data | No significant difference in viability across 0.1–1000 μM compared to L-phenylalanine |
| Comparator Or Baseline | L-Phenylalanine (natural amino acid): No significant difference in viability across 0.1–1000 μM |
| Quantified Difference | No significant difference (P > 0.05) |
| Conditions | Primary male rat hepatocytes; concentration range: 0.1–1000 μM |
Why This Matters
This direct equivalence data provides evidence that substituting L-phenylalanine with p-acetylphenylalanine in cellular or in vivo protein engineering does not introduce inherent cytotoxicity, mitigating a key procurement risk associated with unnatural amino acids.
- [1] The synthesis of [14 C]4-acetylphenylalanine, effect on cell viability, and assessment of protein incorporation in male rat hepatocytes. (2017). Journal of Labelled Compounds and Radiopharmaceuticals, 60(7), 337-342. View Source
